3-(2-fluorophenyl)-2-methyl-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
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Overview
Description
3-(2-fluorophenyl)-2-methyl-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound with a unique structure that combines elements of fluorophenyl, methyl, and chromeno-oxazin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-2-methyl-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-2-methyl-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
3-(2-fluorophenyl)-2-methyl-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-2-methyl-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-ethylphenyl)-2-methyl-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
- 3-(2-chlorophenyl)-2-methyl-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
Uniqueness
3-(2-fluorophenyl)-2-methyl-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C21H20FNO3 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-2-methyl-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
InChI |
InChI=1S/C21H20FNO3/c1-12(2)23-10-16-18(25-11-23)9-8-15-20(24)19(13(3)26-21(15)16)14-6-4-5-7-17(14)22/h4-9,12H,10-11H2,1-3H3 |
InChI Key |
ZARHTAVGWSXXQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C(C)C)C4=CC=CC=C4F |
Origin of Product |
United States |
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